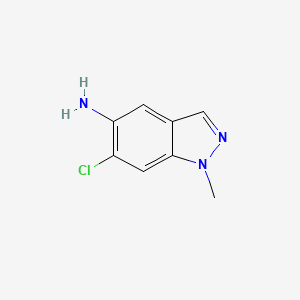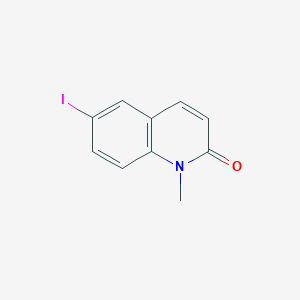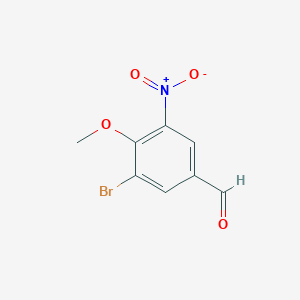
3-Bromo-4-methoxy-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzaldehyde, featuring bromine, methoxy, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxy-5-nitrobenzaldehyde typically involves multi-step reactions. One common method includes the nitration of 3-bromo-4-methoxybenzaldehyde, followed by purification steps to isolate the desired product . Another approach involves the bromination of 4-methoxy-5-nitrobenzaldehyde using brominating agents such as 1,3-di-n-butylimidazolium tribromide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using less toxic reagents and minimizing waste, are often applied to optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products:
Oxidation: 3-Bromo-4-methoxy-5-nitrobenzoic acid.
Reduction: 3-Bromo-4-methoxy-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-4-methoxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methoxy-5-nitrobenzaldehyde is primarily based on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The nitro group can undergo reduction to form amines, which can interact with biological targets. The bromine atom can participate in halogen bonding, influencing molecular interactions .
Comparaison Avec Des Composés Similaires
3-Bromo-5-nitrobenzaldehyde: Similar structure but lacks the methoxy group.
4-Methoxy-3-nitrobenzaldehyde: Similar structure but lacks the bromine atom.
3-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the nitro group.
Propriétés
Formule moléculaire |
C8H6BrNO4 |
|---|---|
Poids moléculaire |
260.04 g/mol |
Nom IUPAC |
3-bromo-4-methoxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8-6(9)2-5(4-11)3-7(8)10(12)13/h2-4H,1H3 |
Clé InChI |
VQUNPPHPXRDRAG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Br)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


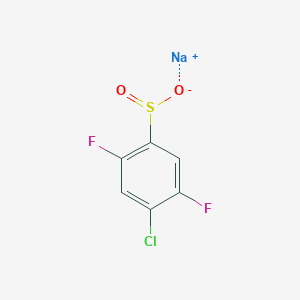
![7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine](/img/structure/B13911888.png)
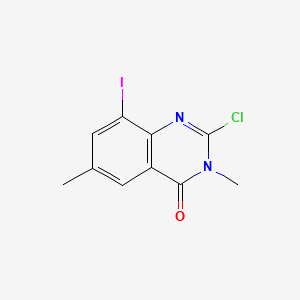
![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)
![Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13911900.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid](/img/structure/B13911909.png)
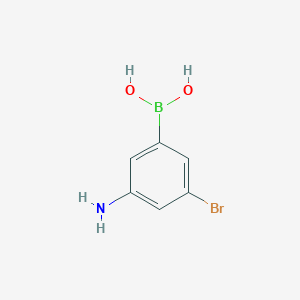
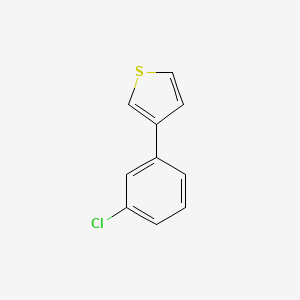
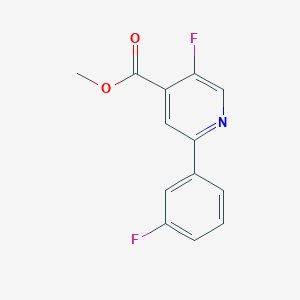
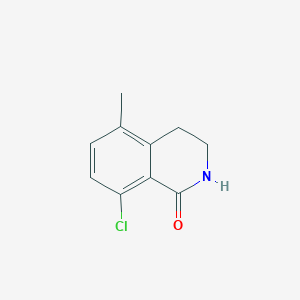
![Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13911942.png)
![2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13911950.png)
